Reduced Lipophilicity vs. 4-Chlorophenethyl Analog
The target compound exhibits a predicted LogP of 1.44, which is 0.31 log units lower than the LogP of 1.75 for the closely related positional isomer 1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 368870-06-8) [1][2]. This 18% reduction in predicted lipophilicity suggests superior aqueous solubility and a more favorable profile for formulations requiring higher dissolved concentrations [3]. Both molecules share the identical molecular formula (C13H14ClNO3) and molecular weight (267.71 g/mol), making the LogP difference directly attributable to the positional arrangement of the chloroaryl moiety—ortho-chlorophenyl at the 2-position of the pyrrolidine ring versus para-chlorophenyl on the N-ethyl substituent.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.44 |
| Comparator Or Baseline | 1-[2-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 368870-06-8): LogP = 1.75 |
| Quantified Difference | ΔLogP = -0.31 (18% lower lipophilicity) |
| Conditions | Predicted LogP values from ZINC20 database (target) and Molbase (comparator) |
Why This Matters
Lower LogP directly correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical factors for in vitro assay reliability and in vivo bioavailability in medicinal chemistry programs.
- [1] ZINC20. (2024). ZINC190583: (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid substance record. zinc20.docking.org. View Source
- [2] Molbase. (2025). 1-[2-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid physical properties (CAS 368870-06-8). Qiye.molbase.cn. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
